molecular formula C9H10ClNO2S B12135088 Benzenesulfonamide, 3-chloro-N-2-propenyl- CAS No. 66898-22-4

Benzenesulfonamide, 3-chloro-N-2-propenyl-

Cat. No.: B12135088
CAS No.: 66898-22-4
M. Wt: 231.70 g/mol
InChI Key: PYMIPLUVXGSUBV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-chloro-N-2-propenyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a 3-chloro substituent and an N-2-propenyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-chloro-N-2-propenyl- typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 3-chlorobenzenesulfonyl chloride and allylamine.

    Conditions: The reaction is performed in an organic solvent, such as dichloromethane, at room temperature.

    Product: Benzenesulfonamide, 3-chloro-N-2-propenyl- is obtained after purification, typically by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-N-2-propenyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The N-2-propenyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the N-2-propenyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce epoxides, alcohols, sulfinamides, or thiols.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-N-2-propenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-chloro-N-2-propenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to antiproliferative effects in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 3-chloro-N-2-propynyl-: This compound has a similar structure but with a propynyl group instead of a propenyl group.

    Benzenesulfonamide, 3-chloro-N-allyl-: This compound features an allyl group instead of a propenyl group.

Uniqueness

Benzenesulfonamide, 3-chloro-N-2-propenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chloro and N-2-propenyl groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzenesulfonamide derivatives, including 3-chloro-N-2-propenyl-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its effects on cardiovascular systems, antimicrobial properties, and potential applications in cancer therapy.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds known for their ability to interact with various biological targets. The compound 3-chloro-N-2-propenyl- is a derivative that exhibits distinct pharmacological properties, making it a subject of interest in medicinal chemistry.

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular functions. A study utilizing an isolated rat heart model demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure, suggesting potential vasodilatory effects. While specific data on 3-chloro-N-2-propenyl- is limited, the structural similarities with other active derivatives imply potential cardiovascular activity.

Experimental Findings

Table 1 summarizes the experimental design used to evaluate the biological activity of various benzenesulfonamide derivatives on perfusion pressure:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001

The results showed that the compounds had varying effects on perfusion pressure, suggesting different mechanisms of action within the cardiovascular system .

Antimicrobial Activity

Benzenesulfonamides have also been evaluated for their antimicrobial properties. A study reported that various derivatives exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus. For instance, the compound with the highest potency against E. coli had a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL .

Antimicrobial Efficacy

Table 2 presents the antimicrobial activity of selected benzenesulfonamide derivatives:

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67
Compound 4eC. albicans6.63

These findings indicate that benzenesulfonamides can serve as effective antimicrobial agents, with potential applications in treating bacterial infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, particularly their ability to inhibit carbonic anhydrase (CA) enzymes associated with tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy.

Mechanistic Insights

In vitro studies showed that certain derivatives induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with one compound exhibiting a significant increase in annexin V-FITC positive cells compared to controls . This suggests that modifications to the benzenesulfonamide structure can enhance its anticancer efficacy.

Properties

CAS No.

66898-22-4

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

3-chloro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C9H10ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2

InChI Key

PYMIPLUVXGSUBV-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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